molecular formula C5H9NO2 B1581563 N-Allylglycine CAS No. 3182-77-2

N-Allylglycine

Cat. No. B1581563
CAS RN: 3182-77-2
M. Wt: 115.13 g/mol
InChI Key: YVWGGGZYGSZDKW-UHFFFAOYSA-N
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Description

N-Allylglycine is a derivative of glycine, which is an amino acid. It is known to inhibit glutamate decarboxylase, which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

N-Allylglycine N-carboxyanhydride (NCA) was synthesized and polymerized by ring-opening polymerization under homo- or heterophase conditions to afford well-defined polypeptoids . The synthesis of N-Allylglycine Hydrochloride was also reported in the literature .


Molecular Structure Analysis

The molecular structure of N-Allylglycine is C5H9NO2 . Further structural analysis can be found in the references .


Chemical Reactions Analysis

N-Allylglycine N-carboxyanhydride (NCA) was polymerized by ring-opening polymerization to afford well-defined polypeptoids . More details about the chemical reactions involving N-Allylglycine can be found in the references .


Physical And Chemical Properties Analysis

N-Allylglycine has a molar mass of 115.13 g/mol. It appears as a white crystalline powder. It has a density of 1.098 g/mL, a melting point of 265 °C, and a boiling point of 231 °C .

Scientific Research Applications

1. Hydrophilic Capillary Electrochromatography

N-Allylglycine, a conventional amino acid derivative, is utilized in hydrophilic capillary electrochromatography. The novel monolithic column poly(allylglycine-co-1, 3, 5-triacryloylhexahydro-1, 3, 5-triazine) (AGly-co-TAT) synthesized using allylglycine, exhibits hydrophilic selectivity and zwitterionic features. This development is significant in separating polar analytes and could be applied in proteomics studies due to its efficient separation performance (Mao et al., 2020).

2. Synthesis of Polypeptides

Polypeptides with reactive alkene moieties, such as poly-dl-allylglycine, are synthesized through polycondensation of activated urethane derivatives of N-phenoxycarbonyl derivative of α-amino acids. This synthesis technique allows for high efficiency in post-polymerization modifications of the alkene moiety, suggesting broad applications in functional molecule conjugation (Yamada, Goto, & Endo, 2016).

3. Organic Synthesis Applications

N-Allylglycine is used in organic synthesis processes, like the preparation of N-(Boc)-Allylglycine Methyl Ester using a zinc-mediated, palladium-catalyzed cross-coupling reaction. This application demonstrates its utility in creating enantiomerically pure allylglycine analogues on a multi-gram scale, pivotal for peptide mimicry research (Atmuri & Lubell, 2015).

4. Asymmetric Synthesis and Biological Activity

N-Allylglycine is utilized in the asymmetric synthesis of unsaturated tailor-made amino acids. This method, employing Ni(II) square-planar complexes, results in high enantiomeric purity amino acids with significant inhibitory activity to collagenase G. This synthesis approach opens up possibilities in the development of new bioactive compounds (Mkrtchyan et al., 2020).

5. Thermo-Sensitivity of Polymers

Statistical copolymers of N-isopropylacrylamide containing D,L-allylglycine exhibit unique thermo-responsive behavior compared to homopolymers. The study of these copolymers reveals their potential in various applications, especially in biomedical fields due to their sensitivity to temperature changes (Tarabukina et al., 2020).

Safety And Hazards

N-Allylglycine is known to induce seizures in animal studies . More detailed safety data for N-Allylglycine was not found in the search results.

Future Directions

The ever-expanding field of peptide medicinal chemistry and protein engineering is continually exploring the use of non-canonical amino acids like N-Allylglycine . Future research may focus on overcoming the synthetic challenges associated with these compounds and expanding their use in peptide and protein synthesis .

properties

IUPAC Name

2-(prop-2-enylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWGGGZYGSZDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185688
Record name N-Allylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylglycine

CAS RN

3182-77-2
Record name N-2-Propen-1-ylglycine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allylglycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-2-propenyl-
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Record name N-Allylglycine
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Record name N-allylglycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
Y Odagaki, H Nakai, K Senokuchi, M Kawamura… - Biochemistry, 1995 - ACS Publications
63.74 Á, b= 63.08 Á, and c= 69.38 Á, which is nearly identical to that of the orthorhombic crystal of guanidinobenzoyltrypsin. The structure was refined to a crystallographic residual R= …
Number of citations: 12 pubs.acs.org
X Tao, H Chen, S Trépout, J Cen, J Ling… - Chemical …, 2019 - pubs.rsc.org
… In summary, N-allylglycine NTA was synthesized for the first time, whose corresponding polymer PNAG is an excellent platform for post-modification to produce different functional …
Number of citations: 19 pubs.rsc.org
C Cho, Y Sugimoto, JM Kim, H Usuda… - Agricultural and …, 1983 - Taylor & Francis
… Table I shows that Nallylglycine exhibited a weaker inhibitory ef… This means that N-allylglycine might have a stronger … It was clarified in this paper that vinylglycine, N-allylglycine, and …
Number of citations: 11 www.tandfonline.com
S Black, NG Wright - Journal of Biological Chemistry, 1955 - Elsevier
… N-Acetyl-n-allylglycine-The … After drying over Na&OJ, it was evaporated in vacua to a syrup from which, on cooling, hexagonal plates of N-acetyl-n-allylglycine … of N-acetyl-n-allylglycine …
Number of citations: 332 www.sciencedirect.com
J Ding, X Ding, J Sun - Materials, 2022 - mdpi.com
… In summary, we first prepared a series of poly(N-allylglycine) (PNAG) homopolymers and poly(N-allylglycine)-b-poly(N-octylglycine) block copolymers by ring-opening polymerization. …
Number of citations: 7 www.mdpi.com
H Liu, X Ding, T Liu, J Sun - Macromolecular Chemistry and Physics - Wiley Online Library
… The incorporation of a third polar component poly(N-allylglycine)-graft-COOH (PNAG-gCOOH) into the amphiphilic diblock copolymers can promote the formation of crew-cut …
Number of citations: 0 onlinelibrary.wiley.com
I Coldham, BC Dobson, SR Fletcher, AI Franklin - 2007 - Wiley Online Library
… allyl group and prepared N-allylglycine by hydrolysis with NaOH of N-allylglycine ethyl ester.22 … Heating the aldehyde 7 with N-allylglycine in toluene with camphorsulfonic acid gave the …
Z Wang, M Lin, C Bonduelle, R Li, Z Shi, C Zhu… - …, 2020 - ACS Publications
… Here, we report a stepwise CDSA process thermally initiated from amphiphilic poly(N-allylglycine)-b-poly(N-octylglycine) (PNAG-b-PNOG) conjugated with thiol-terminated triethylene …
Number of citations: 14 pubs.acs.org
O Kirino, H Oshita, T Oishi, T Kato - Agricultural and Biological …, 1980 - Taylor & Francis
… We also found that N-allylglycine is highly active.… Speziale and Jaworski also reported3) that N-allylglycine esters possess the activity against Fusarium wilt of tomato by foliage treatment…
Number of citations: 9 www.tandfonline.com
J Sun, X Ma, R Li, M Lin, L Shu, X Chen - Small, 2023 - Wiley Online Library
… Herein, to address these limitations, we designed and synthesized a type of cationic antimicrobial polypeptoid assemblies from poly(N-allylglycine)-b-poly(N-octylglycine) (PNAG-b-…
Number of citations: 3 onlinelibrary.wiley.com

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